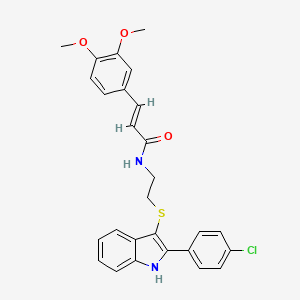

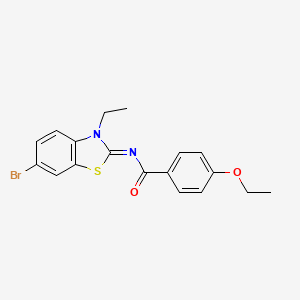

![molecular formula C22H23FN2O3S B2983590 2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone CAS No. 686743-81-7](/img/structure/B2983590.png)

2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as FIPI, which is an abbreviation for Fluorescently-Labeled Inhibitor of Phosphatidylinositol 4-Phosphate 5-Kinase.

Aplicaciones Científicas De Investigación

Antiviral Applications

Indole derivatives, such as the compound , have shown potential in antiviral therapy. They can inhibit the replication of viruses by interfering with viral enzymes or blocking the virus’s ability to enter host cells. For instance, certain indole derivatives have demonstrated inhibitory activity against influenza A and Coxsackie B4 virus, suggesting that our compound could be explored for similar antiviral effects .

Anti-inflammatory Applications

The indole nucleus, which is part of this compound’s structure, is known to possess anti-inflammatory properties. This can be particularly useful in the development of new medications for treating chronic inflammatory diseases, such as rheumatoid arthritis or inflammatory bowel disease. The compound’s ability to modulate inflammatory pathways could be a significant area of research .

Anticancer Applications

Indole derivatives have been studied for their anticancer activities. They may work by inducing apoptosis in cancer cells, inhibiting tumor growth, or preventing metastasis. Research into the specific mechanisms by which “2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone” exerts anticancer effects could lead to novel therapeutic options for cancer patients .

Pharmacological Enhancer

Compounds with a piperidine moiety, like our compound, are important in drug design and can enhance the pharmacological properties of drugs. They can improve the bioavailability, stability, and target specificity of pharmaceuticals. This compound could be used to develop better drug formulations with improved efficacy .

Biochemical Research Tool

In biochemistry, this compound could serve as a tool for studying enzyme-substrate interactions, receptor binding, and signal transduction pathways. Its unique structure allows it to bind to various biological targets, making it valuable for understanding cellular processes and identifying potential drug targets .

Agricultural Chemical Development

While direct applications in agriculture for this specific compound are not well-documented, indole derivatives are known to influence plant growth and development. Indole-3-acetic acid, for example, is a plant hormone derived from tryptophan. Derivatives like our compound could be investigated for their potential use in developing new agrochemicals that regulate plant growth or protect crops from pests and diseases .

Propiedades

IUPAC Name |

2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3S/c23-18-8-6-7-17(13-18)14-25-15-21(19-9-2-3-10-20(19)25)29(27,28)16-22(26)24-11-4-1-5-12-24/h2-3,6-10,13,15H,1,4-5,11-12,14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHYDIMNHKJKLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-1-piperidin-1-ylethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

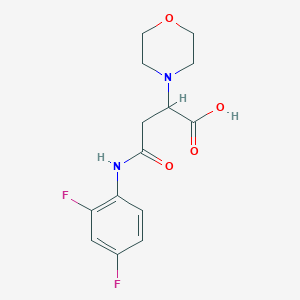

![5-{[(4-tert-butylphenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2983513.png)

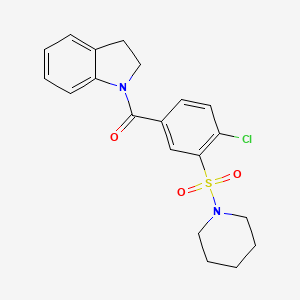

![9-(5-chloro-2-methylphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2983517.png)

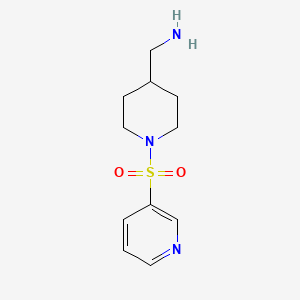

amino}propanoic acid](/img/structure/B2983518.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxypropyl)acrylamide](/img/structure/B2983520.png)

![Methyl 1-(4-chlorophenyl)-4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2983521.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2983523.png)

![N-(3-chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2983530.png)